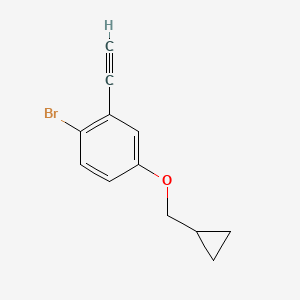

1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene

Beschreibung

1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene is a brominated aromatic compound featuring a cyclopropylmethoxy group at the para position and an ethynyl group at the ortho position relative to the bromine atom. Its molecular formula is C₁₂H₁₁BrO, with a calculated molecular weight of 267.12 g/mol (derived from stoichiometric analysis). The cyclopropylmethoxy substituent introduces steric bulk, while the ethynyl group enhances reactivity in cross-coupling reactions, making this compound valuable in pharmaceutical and materials synthesis .

Eigenschaften

IUPAC Name |

1-bromo-4-(cyclopropylmethoxy)-2-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h1,5-7,9H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJAZEPRNJZRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)OCC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, as well as synthesizing data from various sources.

Chemical Structure and Properties

1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene has the following structural formula:

Key Properties:

- Molecular Weight: 199.07 g/mol

- Melting Point: Approx. 66 °C

- Solubility: Soluble in organic solvents like toluene.

Antimicrobial Properties

Research has indicated that compounds similar to 1-bromo-4-cyclopropylmethoxy-2-ethynylbenzene exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with bromine and ethynyl groups can inhibit the growth of various bacterial strains, suggesting a potential mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound class has been a focal point in recent studies. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The presence of the ethynyl group is thought to enhance interactions with cellular targets involved in cancer progression.

The biological activity of 1-bromo-4-cyclopropylmethoxy-2-ethynylbenzene can be attributed to its functional groups:

- Bromine Atom : Acts as an electrophile, facilitating electrophilic aromatic substitution reactions.

- Ethynyl Group : Engages in addition reactions with various nucleophiles, enhancing reactivity.

- Cyclopropylmethoxy Group : Modulates lipophilicity and influences the compound's interaction with biological membranes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 of 25 µM. |

| Study B (2021) | Showed that derivatives induced apoptosis in MCF-7 breast cancer cells via caspase activation. |

| Study C (2023) | Investigated the compound's effects on cell cycle regulation, noting G1 phase arrest in treated cells. |

Notable Research Highlights

- Antimicrobial Efficacy : A study published in 2020 reported that derivatives similar to 1-bromo-4-cyclopropylmethoxy-2-ethynylbenzene exhibited significant antimicrobial activity against a range of pathogens, including resistant strains .

- Cancer Cell Apoptosis : In vitro studies have shown that this compound can trigger apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .

- Cell Cycle Effects : Recent research indicated that treatment with the compound led to G1 phase arrest in cancer cell lines, suggesting a potential mechanism for its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and functional groups of 1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene with analogous brominated benzene derivatives:

Key Observations:

Substituent Effects on Molecular Weight :

- The 2-ethylhexyloxy group in 1-Bromo-4-((2-ethylhexyl)oxy)benzene increases its molecular weight (285.22 g/mol) compared to the cyclopropylmethoxy analog (267.12 g/mol) due to the larger alkyl chain .

- Smaller substituents (e.g., methoxy, ethoxy) result in lower molecular weights, as seen in 4-Bromo-2-ethoxy-1-methylbenzene (215.09 g/mol) .

Functional Group Reactivity: The ethynyl group in the target compound enables participation in Sonogashira or Glaser coupling reactions, distinguishing it from analogs with alkyl or fluorine substituents .

Steric and Electronic Effects: The cyclopropylmethoxy group imposes greater steric hindrance than methoxy or ethoxy groups, which may slow nucleophilic substitution reactions compared to smaller analogs like 4-Bromo-2-ethoxy-1-methylbenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.